molecular formula C16H8Br2S2 B8231956 3,3'-Dibromo-2,2'-bibenzo[b]thiophene

3,3'-Dibromo-2,2'-bibenzo[b]thiophene

Cat. No.: B8231956
M. Wt: 424.2 g/mol
InChI Key: LWLUHAYMMMYSRW-UHFFFAOYSA-N
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Description

3,3’-Dibromo-2,2’-bibenzo[b]thiophene is a chemical compound with the molecular formula C16H8Br2S2 and a molecular weight of 424.17 g/mol It is a derivative of bibenzo[b]thiophene, characterized by the presence of two bromine atoms at the 3,3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibromo-2,2’-bibenzo[b]thiophene typically involves the bromination of 2,2’-bibenzo[b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production methods for 3,3’-Dibromo-2,2’-bibenzo[b]thiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dibromo-2,2’-bibenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or tetrahydrofuran (THF).

    Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution Products: Various substituted bibenzo[b]thiophenes depending on the nucleophile used.

    Coupling Products: Extended conjugated systems and polymers.

    Reduction Products: 2,2’-bibenzo[b]thiophene.

Scientific Research Applications

3,3’-Dibromo-2,2’-bibenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dibromo-2,2’-bibenzo[b]thiophene is primarily based on its ability to undergo various chemical reactions, enabling it to interact with different molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions .

Properties

IUPAC Name

3-bromo-2-(3-bromo-1-benzothiophen-2-yl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUHAYMMMYSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=C(C4=CC=CC=C4S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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